thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential as an antitubercular agent . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents . The synthesis of these compounds was justified through the study of H1 NMR, C13 NMR, and mass spectra .Scientific Research Applications
Antitubercular Agents
- Application Summary : Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as potential antitubercular agents .
- Methods of Application : The compounds were synthesized and screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
- Results : Some of the compounds showed significant antimycobacterial activity. Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .
Anticancer Agents
- Application Summary : New thieno[2,3-d]pyrimidine-derived compounds were designed and synthesized to target VEGFR-2, with potential anticancer activities .
- Methods of Application : The thieno[2,3-d]pyrimidine derivatives were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
- Results : Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .
Microwave Assisted Synthesis
- Application Summary : Thieno[2,3-d]pyrimidin-4(3H)-ones have been prepared via a condensation reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with triethylorthoacetate followed by cyclocondensation with amines or hydrazines .
- Methods of Application : The synthesis was performed using microwave irradiation in a solvent-free condition .
- Results : The method provided a rapid and efficient way to synthesize new derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDVKUHCDPPWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384579 | |
Record name | thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
thieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
14080-50-3 | |
Record name | thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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